molecular formula C12H16O5 B14433100 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- CAS No. 79740-10-6

2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)-

Cat. No.: B14433100
CAS No.: 79740-10-6
M. Wt: 240.25 g/mol
InChI Key: PMLRQAFTZSDYLA-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- typically involves multi-step organic synthesis techniques. One common method includes the use of starting materials such as cyclohexadienone derivatives, which undergo hydroxylation and subsequent functional group modifications to introduce the required substituents. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .

Scientific Research Applications

2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Properties

CAS No.

79740-10-6

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-butanoyl-3,5,6-trihydroxy-4,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C12H16O5/c1-4-5-7(13)8-9(14)6(2)10(15)12(3,17)11(8)16/h14-15,17H,4-5H2,1-3H3

InChI Key

PMLRQAFTZSDYLA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(C1=O)(C)O)O)C)O

Origin of Product

United States

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